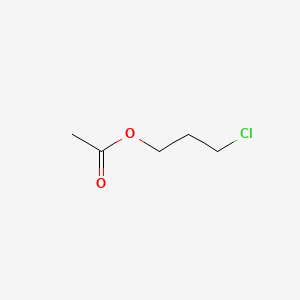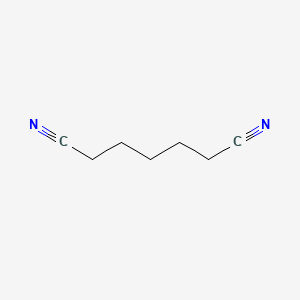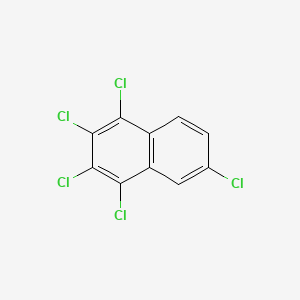
Pivaloyl cyanide
Vue d'ensemble
Description
Pivaloyl cyanide, also known as 2,2-dimethylpropanoyl cyanide, is an organic compound with the molecular formula (CH₃)₃CCO(CN). It is a colorless liquid that is used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pivaloyl cyanide can be synthesized by reacting pivalic acid anhydride with anhydrous hydrocyanic acid in the presence of a catalyst. The reaction is typically carried out continuously in the presence of a catalyst comprising an alkali metal/copper cyanide complex, an alkaline earth metal/copper cyanide complex, or an alkali metal salt, or an alkaline earth metal salt, of an aliphatic, cycloalkylphatic, or aromatic carboxylic acid. The reaction is conducted in an inert, aprotic organic diluent, such as diphenyl ether, at temperatures between 180°C and 240°C .
Industrial Production Methods: The industrial production of this compound follows a similar method to the laboratory synthesis but on a larger scale. The continuous introduction of pivalic acid anhydride and hydrocyanic acid into a stirred suspension of the catalyst in the diluent allows for the efficient production of this compound. The crude product mixture is then separated by fractional distillation under reduced pressure to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Pivaloyl cyanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The nitrile group in this compound can undergo nucleophilic addition reactions with various nucleophiles, such as amines and alcohols, to form corresponding amides and esters.
Hydrolysis: this compound can be hydrolyzed to form pivalic acid and ammonia.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as amines or alcohols, often in the presence of a base or acid catalyst.
Hydrolysis: Acidic or basic aqueous conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
Amides and Esters: From nucleophilic addition reactions.
Pivalic Acid and Ammonia: From hydrolysis.
Amines: From reduction reactions.
Applications De Recherche Scientifique
Pivaloyl cyanide is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: In the preparation of polymers and other advanced materials.
Biological Studies: As a reagent in the study of enzyme mechanisms and metabolic pathways.
Medicinal Chemistry: In the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of pivaloyl cyanide involves its reactivity with nucleophiles due to the presence of the electrophilic nitrile group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used.
Comparaison Avec Des Composés Similaires
Pivalic Acid: The parent compound of pivaloyl cyanide, used in similar applications but lacks the nitrile group.
Isobutyronitrile: Another nitrile compound with a similar structure but different reactivity and applications.
Trimethylacetonitrile: Similar in structure but with different chemical properties and uses.
Uniqueness of this compound: this compound is unique due to the presence of both the nitrile and pivaloyl groups, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in the production of various chemical products.
Propriétés
IUPAC Name |
2,2-dimethylpropanoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2,3)5(8)4-7/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBLQPWAISGYEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073516 | |
| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42867-40-3 | |
| Record name | 3,3-Dimethyl-2-oxobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42867-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042867403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanenitrile, 3,3-dimethyl-2-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2073516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethyl-2-oxobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the vibrational bands observed for pivaloyl cyanide in the infrared (IR) spectrum?
A1: The identification of the CN stretch (ν1) and the CO stretch (ν2) vibrational bands of the cyanooxomethyl radical (OCCN) at 2093 cm–1 and 1774 cm–1, respectively, provides valuable insights into the photodissociation dynamics of this compound. [] These characteristic bands, detected through time-resolved Fourier transform IR emission spectroscopy, allow researchers to study the energy distribution within the molecule following 193 nm photolysis. This understanding contributes to a deeper knowledge of photochemical reactions involving this compound and similar compounds. []
Q2: How can this compound be synthesized efficiently?
A2: A continuous process for preparing this compound involves reacting pivalic acid anhydride with anhydrous hydrocyanic acid. [] This reaction is significantly enhanced by using a catalyst system consisting of an alkali metal/copper cyanide complex, an alkaline earth metal/copper cyanide complex, or a metal salt of an aliphatic, cycloalkphatic, or aromatic carboxylic acid. [] The reaction, carried out in an inert organic diluent at temperatures between 180 and 240°C, allows for continuous distillation of the crude product, enabling efficient separation and recycling of unreacted hydrocyanic acid. []
Q3: Why is the choice of catalyst crucial in the synthesis of this compound?
A3: The selection of the catalyst plays a vital role in determining the efficiency and yield of this compound synthesis. Specifically, alkali metal/copper cyanide complexes and alkaline earth metal/copper cyanide complexes have proven to be highly effective catalysts for this reaction. [] These catalysts, optionally combined with a Lewis acid, facilitate the interaction between pivalic acid anhydride and hydrocyanic acid, leading to increased reaction rates and improved product selectivity. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














